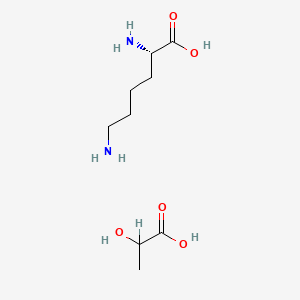![molecular formula C11H7BrN2O5S B1675835 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin CAS No. 128851-36-5](/img/structure/B1675835.png)
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin
Vue d'ensemble
Description
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin, also known as M16209, is a novel aldose reductase inhibitor . Aldose reductase inhibitors are a class of drugs being studied as a way to prevent eye and nerve damage in people with diabetes .
Molecular Structure Analysis
The molecular formula of 1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin is C11H7BrN2O5S and its molecular weight is 359.15 g/mol.Chemical Reactions Analysis
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin has been shown to inhibit partially purified aldose reductases from various origins . The IC50 values of this compound did not substantially depend on the substrate used .Applications De Recherche Scientifique
Aldose Reductase Inhibition and Diabetic Neuropathy Treatment
1-(3-Bromobenzo[b]furan-2-ylsulfonyl)hydantoin, identified as M16209, has been explored for its effectiveness in treating diabetic complications through its aldose reductase inhibitory activity. Studies have demonstrated its potential in ameliorating symptoms of streptozotocin-induced diabetic neuropathy in rats. Treatment with M16209 improved motor nerve conduction velocity and histological changes in the sciatic nerve, showing its promise for clinical use in managing diabetic neuropathy (Kato et al., 1991).
Antihyperglycemic Effects
M16209 has also been investigated for its antihyperglycemic effects. In vitro studies on 3T3-L1 adipocytes have shown that M16209 enhances glucose uptake by facilitating the translocation of GLUT4 to the plasma membrane, without affecting insulin receptor binding or phosphorylation. This indicates its potential as a therapeutic agent for improving glucose metabolism in diabetes (Murakami et al., 1997).
Cataract Formation Prevention
Another area of application is the prevention of cataract formation. M16209, through its aldose reductase inhibiting activity, has shown efficacy in preventing galactose-induced cataract in rats by ameliorating metabolic disorders associated with the condition. This suggests a potential clinical application for M16209 in preventing some forms of cataract, especially those related to diabetic complications (Kato et al., 1990).
Insulin Sensitivity Improvement
M16209 has been found to improve insulin sensitivity in vivo, as evidenced by euglycemic clamp studies in rats. The compound enhanced insulin-stimulated glucose uptake in peripheral tissues, particularly oxidative muscles, by potentiating insulin action on glycogen synthesis and glycolysis. This highlights its potential in managing insulin resistance and metabolic disorders in genetically obese rodents, providing a basis for its use in treating conditions like type 2 diabetes (Ohta et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-bromo-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O5S/c12-9-6-3-1-2-4-7(6)19-10(9)20(17,18)14-5-8(15)13-11(14)16/h1-4H,5H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUDHQFSBHLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1S(=O)(=O)C2=C(C3=CC=CC=C3O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155989 | |
| Record name | M 16209 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin | |
CAS RN |
128851-36-5 | |
| Record name | M 16209 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128851365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M 16209 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



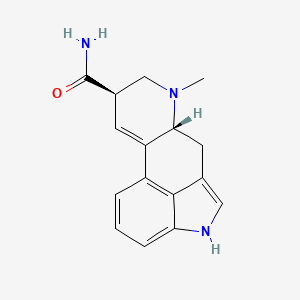
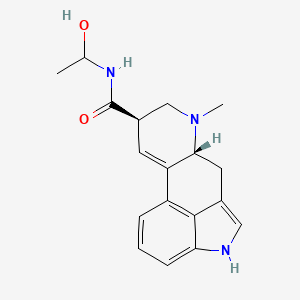
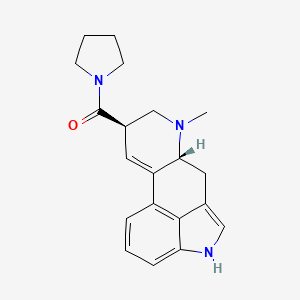
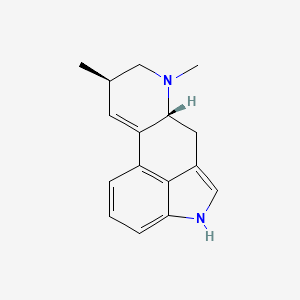
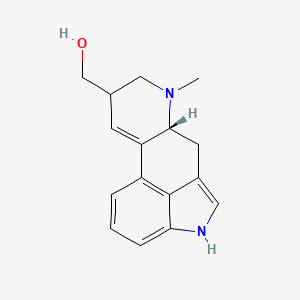
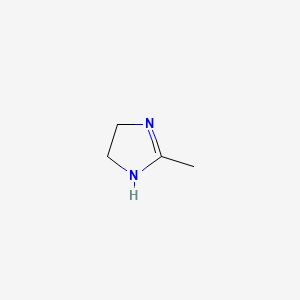
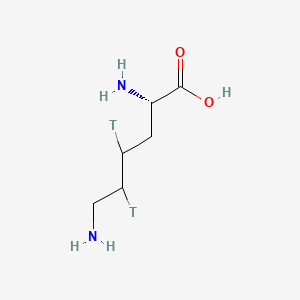
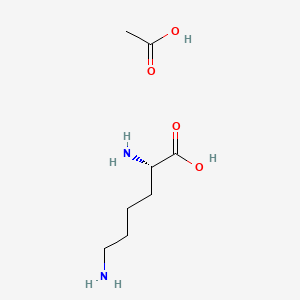
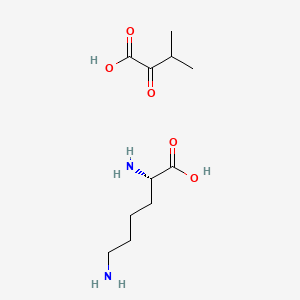
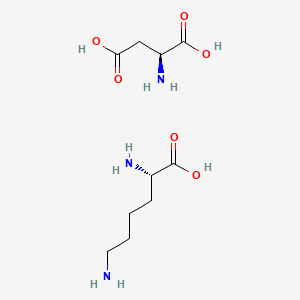
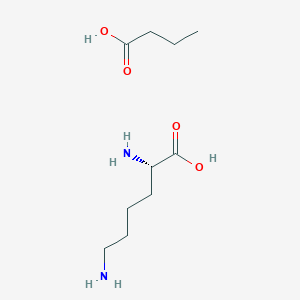
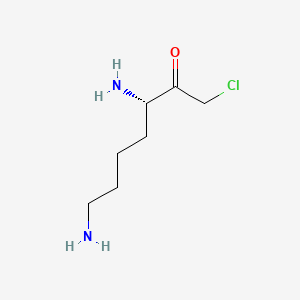
![L-lysine mono[2-(p-chlorophenoxy)-2-methylpropionate]](/img/structure/B1675773.png)
